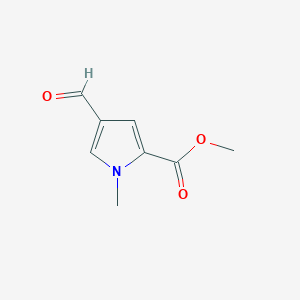

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point of 95-97°C . The compound has a molecular weight of 153.14 g/mol and a molecular formula of C7H7NO3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- Antimicrobial Agent Synthesis : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the presence of a heterocyclic ring, and the activity increases with the introduction of a methoxy group into the structure. These derivatives, synthesized through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, act as potent antimicrobial agents and provide a template for the synthesis of new therapeutic tools (Hublikar et al., 2019).

Chemical Synthesis Techniques

- "One-Pot" Synthesis Methodology : The compound has been utilized in "one-pot" synthesis techniques, a method that simplifies the production of certain 4-acylpyrrole-2-carboxaldehydes from pyrrole. This approach yields good results and demonstrates the compound's versatility in organic synthesis (Anderson et al., 1980).

Heterocyclic Chemistry

- Pyrrole Derivative Synthesis : The compound has been used in the synthesis of various pyrrole derivatives, including methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. These derivatives are created through reactions like the Vilsmeier-Haack reaction and have applications in creating new heterocyclic systems (Zemanová & Gašparová, 2013).

Aromaticity and Molecular Structure Studies

- Study of Aromaticity : Research into the aromatic character of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, including those similar to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, has been conducted. These studies, involving X-ray diffraction and ab initio calculations, contribute to the understanding of the aromatic nature and stability of such compounds (Cyrański et al., 2001).

Advanced Organic Synthesis

- Formylation and Acylation Reactions : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate plays a crucial role in formylation and acylation reactions. These chemical processes are essential in creating complex organic compounds and have a wide range of applications in medicinal chemistry and drug synthesis (El’chaninov et al., 2001).

Microwave Irradiation in Organic Synthesis

- Microwave-Assisted Synthesis : The compound's reactivity under microwave irradiation has been studied, showing that microwave treatment can significantly shorten reaction times while maintaining comparable yields. This has implications for more efficient and eco-friendly chemical synthesis processes (Krutošíková et al., 2000).

Pyrrole Aldehyde Reactions

- Synthesis of Pyrrole Aldehydes : Research has been conducted on the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3-b]pyrrole-5-carboxylate and its reactions with malononitrile, methyl cyanoacetate, and other compounds. These studies contribute to the broader understanding of pyrrole aldehyde chemistry and its potential applications (Sleziak et al., 1999).

Heterocyclic System Synthesis

- Pyrrole-Containing Heterocyclic Systems : The compound has beenused in creating new pyrrole-containing heterocyclic systems. These systems have potential therapeutic interest and can be synthesized by reacting methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic diamines, resulting in a variety of heterocyclic compounds with potential medicinal applications (Mokrov et al., 2010).

Applications in Medicinal Chemistry

- Building Blocks for Nitrogen Heterocycles : The compound has been used to prepare methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, serving as building blocks for various nitrogen heterocycles with potential therapeutic benefits. These building blocks are crucial for the synthesis of many nitrogen heterocycles, highlighting the compound's significance in medicinal chemistry (Rochais et al., 2004).

Organic and Biomolecular Chemistry

- Catalysis in Organic Synthesis : The compound has been part of studies involving relay catalytic cascade reactions, demonstrating its role in synthesizing methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This shows its application in advanced catalytic processes, contributing to efficient and innovative synthetic methods in organic chemistry (Galenko et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 4-formyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSZDESAIZEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383995 | |

| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |

CAS RN |

67858-47-3 | |

| Record name | Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

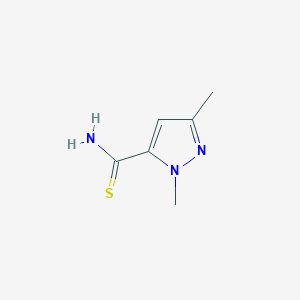

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)